Globotetraosylceramide (porcine RBC)

Description

BenchChem offers high-quality Globotetraosylceramide (porcine RBC) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Globotetraosylceramide (porcine RBC) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C68H126N2O23 |

|---|---|

Molecular Weight |

1339.7 g/mol |

IUPAC Name |

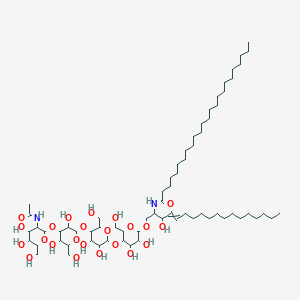

N-[1-[5-[5-[4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide |

InChI |

InChI=1S/C68H126N2O23/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-52(77)70-46(47(76)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2)44-86-66-59(83)57(81)62(50(42-73)89-66)91-67-60(84)58(82)63(51(43-74)90-67)92-68-61(85)64(55(79)49(41-72)88-68)93-65-53(69-45(3)75)56(80)54(78)48(40-71)87-65/h36,38,46-51,53-68,71-74,76,78-85H,4-35,37,39-44H2,1-3H3,(H,69,75)(H,70,77) |

InChI Key |

QCHXQNLXKNDTLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Porcine Red Blood Cell Globotetraosylceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Globotetraosylceramide (Gb4), also known as globoside, is a neutral glycosphingolipid and a significant component of the erythrocyte membrane. In porcine red blood cells (RBCs), this molecule plays crucial roles in membrane architecture and serves as a surface receptor for various biological ligands, including toxins and viruses. A thorough understanding of its structure is paramount for research in areas such as glycobiology, infectious disease, and the development of novel therapeutics. This guide provides a detailed examination of the molecular structure of porcine RBC globotetraosylceramide, supported by quantitative data and established experimental protocols for its analysis.

Molecular Structure of Porcine RBC Globotetraosylceramide

Globotetraosylceramide is an amphipathic molecule composed of two main parts: a hydrophilic carbohydrate headgroup and a hydrophobic ceramide lipid tail embedded in the cell membrane.

The Carbohydrate Moiety (Glycan Chain)

The carbohydrate portion of porcine RBC globotetraosylceramide is a tetraose, meaning it consists of four sugar units. The specific sequence and the glycosidic linkages connecting these monosaccharides have been elucidated through enzymatic hydrolysis and Nuclear Magnetic Resonance (NMR) spectroscopy. The established structure is as follows:

GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer

This can be broken down as:

-

Terminal sugar: N-acetylgalactosamine (GalNAc) linked via a β1-3 bond to the subsequent galactose.

-

Second sugar: Galactose (Gal) linked via an α1-4 bond.

-

Third sugar: Galactose (Gal) linked via a β1-4 bond.

-

Innermost sugar: Glucose (Glc) linked via a β1-1 bond to the ceramide moiety.

The formal chemical name for the glycan portion attached to the ceramide is: 1-O-[O-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl-(1→3)-O-α-D-galactopyranosyl-(1→4)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl].[1]

The Ceramide Moiety

The ceramide component consists of a sphingoid base, which in porcine erythrocytes is predominantly sphingenine, linked to a fatty acid via an amide bond. The fatty acid composition of porcine RBC globotetraosylceramide is characterized by a prevalence of long-chain and 2-hydroxy fatty acids.[2][3] This contrasts with many other glycosphingolipids which often contain shorter-chain fatty acids.[4] The predominance of these long, saturated, and hydroxylated fatty acids contributes to the stability and specific interactions of the molecule within the lipid bilayer.

Data Presentation: Composition of Porcine RBC Globotetraosylceramide

The following tables summarize the key structural and compositional data for porcine RBC globotetraosylceramide.

Table 1: General Properties

| Property | Description | Reference(s) |

| Formal Name | 1-O-[O-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl-(1→3)-O-α-D-galactopyranosyl-(1→4)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl]-ceramide | [1] |

| Common Names | Globotetraosylceramide, Globoside, Gb4, Gb4Cer | [1] |

| Molecular Formula | C₆₈H₁₂₆N₂O₂₃ (for the tetracosanoyl, C24:0, variant) | [1] |

| Molecular Weight | 1339.7 g/mol (for the tetracosanoyl, C24:0, variant) | [1] |

Table 2: Carbohydrate Composition and Linkages

| Position | Monosaccharide | Anomeric Linkage | Linkage Position |

| Terminal (IV) | N-acetylgalactosamine | β | (1→3) |

| III | Galactose | α | (1→4) |

| II | Galactose | β | (1→4) |

| I | Glucose | β | (1→1) to Ceramide |

Table 3: Fatty Acid Composition of the Ceramide Moiety

| Fatty Acid Type | Predominant Species | Key Characteristics | Reference(s) |

| Normal (Saturated) | Lignoceric acid (C24:0), Docosanoic acid (C22:0) | Long-chain saturated fatty acids contributing to membrane rigidity. | [1] |

| 2-Hydroxy | 2-Hydroxylignoceric acid (h24:0) | Presence of a hydroxyl group at the alpha-carbon, increasing polarity and hydrogen-bonding potential. | [1] |

| Sphingoid Base | Sphingenine (d18:1) | The primary long-chain amino alcohol backbone of the ceramide. | [5] |

Experimental Protocols

The isolation and structural characterization of porcine RBC globotetraosylceramide involve a multi-step process.

Isolation and Purification of Globotetraosylceramide

Objective: To extract and purify total glycosphingolipids from porcine erythrocytes.

Methodology:

-

Erythrocyte Preparation: Obtain fresh porcine blood and separate erythrocytes from plasma and buffy coat by centrifugation. Wash the packed red blood cells multiple times with an isotonic saline solution.

-

Lipid Extraction: Extract total lipids from the erythrocyte pellet using a chloroform:methanol (B129727) solvent system (e.g., 2:1 v/v followed by 1:2 v/v). This procedure, based on the Folch method, effectively solubilizes membrane lipids.

-

Partitioning: Remove non-lipid contaminants by adding water or a saline solution to the total lipid extract to induce phase separation. The glycosphingolipids will partition into the lower chloroform-rich phase.

-

Saponification: Treat the crude lipid extract with a mild alkaline solution (e.g., 0.5 M NaOH in methanol) to hydrolyze ester-linked lipids like glycerophospholipids, leaving the amide-linked glycosphingolipids intact.

-

Purification by Column Chromatography:

-

Neutralize and desalt the sample.

-

Apply the crude glycosphingolipid fraction to a silica (B1680970) gel column (e.g., Iatrobeads).

-

Elute with a stepwise gradient of chloroform:methanol:water of increasing polarity.

-

Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify those containing globotetraosylceramide.

-

Structural Elucidation of the Carbohydrate Moiety

Objective: To determine the monosaccharide sequence and glycosidic linkages.

Methodology:

-

Thin-Layer Chromatography (TLC): Separate the purified glycosphingolipid fractions on HPTLC plates using a solvent system like chloroform:methanol:0.25% KCl (5:4:1, v/v/v). Visualize the bands with a carbohydrate-specific stain such as orcinol-sulfuric acid.

-

Mass Spectrometry (MS):

-

Perform Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry on the purified sample.

-

Conduct tandem MS (MS/MS) to induce fragmentation of the glycan chain. The resulting fragment ions reveal the sequence of the monosaccharides.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire 1D (¹H) and 2D (e.g., COSY, TOCSY, HSQC, HMBC) NMR spectra of the purified globotetraosylceramide in a suitable solvent like DMSO-d₆/D₂O.

-

The chemical shifts and coupling constants of the anomeric protons (H-1) provide information on the anomeric configuration (α or β) of each sugar.

-

Through-bond correlations in HMBC spectra between an anomeric proton of one residue and a carbon of the adjacent residue establish the linkage positions.

-

Analysis of the Ceramide Fatty Acid Composition

Objective: To identify and quantify the fatty acids attached to the sphingoid base.

Methodology:

-

Methanolysis: Hydrolyze the purified globotetraosylceramide using acidic methanol (e.g., 1 M HCl in methanol) at elevated temperature (e.g., 80°C for 16 hours). This cleaves the amide bond and simultaneously converts the fatty acids into fatty acid methyl esters (FAMEs).

-

Extraction of FAMEs: After methanolysis, extract the FAMEs into an organic solvent such as hexane (B92381) or heptane.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Inject the FAMEs extract into a gas chromatograph equipped with a polar capillary column (e.g., a wax or cyanopropyl-based column) suitable for separating FAMEs.

-

The retention time of each FAME is compared to that of known standards for identification.

-

The mass spectrometer provides definitive identification of each FAME and allows for the differentiation of hydroxylated and non-hydroxylated species.

-

Quantification is achieved by integrating the peak area for each FAME and comparing it to the area of an internal standard added in a known amount.

-

Mandatory Visualizations

Caption: Workflow for the isolation and structural characterization of porcine RBC globotetraosylceramide.

Caption: Porcine RBC globotetraosylceramide as a receptor for Shiga-like toxins.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Fatty acids of glycosphingolipids from pig blood fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structures and fatty acid compositions of neutral glycosphingolipids of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human blood group glycosphingolipids of porcine erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Globotetraosylceramide in the Red Blood Cell Membrane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Globotetraosylceramide (Gb4), also known as the P antigen of the P blood group system, is a prominent neutral glycosphingolipid embedded in the outer leaflet of the human red blood cell (RBC) membrane. While mature erythrocytes are anucleated and possess a limited signaling repertoire, Gb4 plays a critical and multifaceted role, primarily acting as a crucial receptor for a variety of pathogens and their toxins. This technical guide provides an in-depth exploration of the functions of Gb4 in the RBC membrane, with a focus on its interactions with clinically significant ligands such as Parvovirus B19 and Shiga toxins. We present a compilation of quantitative data, detailed experimental protocols for the study of Gb4, and visual representations of the molecular processes involved, aiming to equip researchers and drug development professionals with a comprehensive resource to understand and target this important molecule.

Core Functions of Globotetraosylceramide in Red Blood Cells

Globotetraosylceramide is a major glycosphingolipid of human erythrocytes[1]. Its primary and most well-characterized function in the red blood cell membrane is to serve as a cell surface receptor. This receptor function, however, has significant pathological implications, as it facilitates the attachment and entry of various pathogens and the action of potent toxins.

Receptor for Human Parvovirus B19

Human Parvovirus B19, the causative agent of erythema infectiosum (fifth disease) and transient aplastic crisis in individuals with underlying hemolytic disorders, utilizes Gb4 as a crucial co-receptor for infection of erythroid progenitor cells[2]. While mature red blood cells are not permissive for viral replication, they express high levels of Gb4 and can bind a significant number of viral particles[3]. The binding of Parvovirus B19 to Gb4 on red blood cells is notably pH-dependent, with optimal binding occurring under acidic conditions (pH < 6.4)[4]. This pH-dependent interaction is thought to be a key determinant of the virus's tropism, preventing widespread binding in the neutral pH of the bloodstream and promoting interaction within the acidic microenvironments of endosomes following initial attachment to a primary receptor on permissive cells[4][5]. While Gb4 on mature RBCs may act as a sink for the virus, its role in the pathogenesis of Parvovirus B19 infection is primarily linked to its presence on erythroid precursors[2].

Receptor for Shiga Toxins

Shiga toxins (Stx), produced by Shigella dysenteriae and certain strains of Escherichia coli (Shiga toxin-producing E. coli, or STEC), are potent cytotoxins responsible for the severe and life-threatening hemolytic uremic syndrome (HUS)[6]. Gb4, in addition to globotriaosylceramide (Gb3), serves as a receptor for Shiga toxins[7]. The B subunit of the toxin binds to the carbohydrate moiety of Gb4, initiating a cascade of events that can lead to cellular damage[6]. In the context of red blood cells, the binding of Shiga toxin can induce the release of toxin-laden microvesicles[8]. These microvesicles can then travel to and damage other cells that express Gb3 or Gb4, such as renal endothelial cells, contributing to the systemic pathology of HUS[7][9].

Quantitative Data on Globotetraosylceramide Interactions

The following tables summarize available quantitative data regarding the interaction of ligands with globotetraosylceramide. It is important to note that binding affinities can be influenced by the experimental setup, including the presentation of Gb4 (e.g., in liposomes, on a solid phase, or within a cell membrane) and the presence of other lipids like cholesterol[10][11].

| Ligand | Target | Method | Binding Affinity (Kd) | Conditions | Reference |

| Shiga toxin 1 (Stx1) | Globotetraosylceramide (Gb4) | ELISA | ~14 nM | In the presence of cholesterol and phosphatidylcholine | [10] |

| Shiga toxin 2 (Stx2) | Globotetraosylceramide (Gb4) | ELISA | Not specified, but weak binding observed | In the presence of cholesterol and phosphatidylcholine | [10] |

| Parvovirus B19 | Globotetraosylceramide (Gb4) on RBCs | Hemagglutination Assay | pH-dependent, optimal at pH < 6.4 | --- | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of globotetraosylceramide in red blood cell membranes. The following sections provide an overview of key experimental protocols.

Isolation of Red Blood Cells and their Membranes

Objective: To obtain purified red blood cells and isolated RBC membranes ("ghosts") for subsequent analysis.

Protocol:

-

Red Blood Cell Isolation:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the whole blood at 3,000 RPM for 10 minutes at 4°C.

-

Carefully aspirate and discard the upper plasma layer and the buffy coat (the thin white layer of leukocytes and platelets).

-

Resuspend the remaining red blood cell pellet in 10 volumes of cold phosphate-buffered saline (PBS).

-

Centrifuge at 3,000 RPM for 10 minutes at 4°C and discard the supernatant.

-

Repeat the washing step two more times to obtain a pure RBC pellet[12].

-

-

Red Blood Cell Membrane (Ghost) Preparation:

-

Lyse the washed red blood cells by adding a hypotonic buffer (e.g., 5 mM phosphate (B84403) buffer, pH 8.0) and incubating on ice.

-

Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the resulting white to pinkish membrane pellet (ghosts) multiple times with the hypotonic buffer to remove residual hemoglobin.

-

Resuspend the final ghost pellet in an appropriate buffer for storage or further analysis[13].

-

Extraction and Analysis of Glycosphingolipids

Objective: To extract and analyze globotetraosylceramide from isolated red blood cell membranes.

Protocol:

-

Lipid Extraction:

-

Resuspend the RBC membrane pellet in a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1 or 1:2 v/v).

-

Sonicate the mixture to ensure complete disruption of the membranes and solubilization of lipids.

-

Perform a phase separation by adding water or a salt solution. The lower chloroform phase will contain the lipids.

-

Carefully collect the lower lipid-containing phase and dry it under a stream of nitrogen.

-

-

Thin-Layer Chromatography (TLC) Analysis:

-

Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1 v/v).

-

Spot the lipid extract onto a silica (B1680970) gel TLC plate.

-

Develop the TLC plate in a chamber containing a solvent system suitable for neutral glycosphingolipids, such as chloroform:methanol:water (65:25:4 v/v/v)[14].

-

Visualize the separated glycolipids by staining with a reagent like orcinol-sulfuric acid, which is specific for carbohydrates, followed by heating[15]. Globotetraosylceramide will appear as a distinct band that can be identified by comparison with a purified standard.

-

-

Mass Spectrometry (MS) Analysis:

-

For detailed structural confirmation, the Gb4 band can be scraped from the TLC plate and the glycolipid eluted.

-

The purified Gb4 is then subjected to mass spectrometry analysis, often coupled with liquid chromatography (LC-MS).

-

MS analysis will provide the precise mass of the molecule, and tandem MS (MS/MS) can be used to fragment the molecule and confirm its carbohydrate sequence and fatty acid composition[13][16][17].

-

Visualizing Molecular Interactions and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to the function of globotetraosylceramide in red blood cells.

Biosynthesis of Globotetraosylceramide

Caption: Biosynthetic pathway of globotetraosylceramide (Gb4) from ceramide.

Experimental Workflow for Gb4 Analysis

Caption: Experimental workflow for the isolation and analysis of Gb4 from red blood cells.

Shiga Toxin Interaction and Microvesicle Release

Caption: Proposed mechanism of Shiga toxin interaction with RBCs leading to microvesicle release.

Conclusion

Globotetraosylceramide is a functionally significant component of the red blood cell membrane, acting as a critical interface for host-pathogen interactions. Its role as a receptor for Parvovirus B19 and Shiga toxins underscores its importance in the pathogenesis of infectious diseases. For researchers and drug development professionals, a thorough understanding of Gb4's structure, function, and interactions is paramount for the development of novel therapeutic strategies. These may include inhibitors of Gb4 biosynthesis, molecules that block pathogen binding to Gb4, or agents that interfere with the downstream consequences of this binding, such as microvesicle formation. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for advancing research in this vital area.

References

- 1. Blood group type glycosphingolipids of human cord blood erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Globoside Is Dispensable for Parvovirus B19 Entry but Essential at a Postentry Step for Productive Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of Parvovirus B19 with Human Erythrocytes Alters Virus Structure and Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human parvovirus B19 interacts with globoside under acidic conditions as an essential step in endocytic trafficking | PLOS Pathogens [journals.plos.org]

- 5. Human parvovirus B19 interacts with globoside under acidic conditions as an essential step in endocytic trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shiga Toxin Binds Human Platelets via Globotriaosylceramide (Pk Antigen) and a Novel Platelet Glycosphingolipid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Shiga Toxin-Bearing Microvesicles Exert a Cytotoxic Effect on Recipient Cells Only When the Cells Express the Toxin Receptor [frontiersin.org]

- 8. Role of Globotriaosylceramide in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Shiga Toxin Binding to Glycolipids and Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic analysis of binding between Shiga toxin and receptor glycolipid Gb3Cer by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How can I isolate red blood cells from plasma? | AAT Bioquest [aatbio.com]

- 13. A robust mass spectrometry method for rapid profiling of erythrocyte ghost membrane proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]

- 15. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Single-Cell Native Mass Spectrometry of Human Erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Globotetraosylceramide: A Critical Intracellular Co-Receptor for Parvovirus B19 Endocytic Trafficking

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Human Parvovirus B19 (B19V), the causative agent of erythema infectiosum and other significant clinical syndromes, exhibits a highly restricted tropism for erythroid progenitor cells in the bone marrow.[1][2] While historically considered the primary cellular receptor, the role of the neutral glycosphingolipid globotetraosylceramide (Gb4), also known as the P antigen, is now understood to be more complex and nuanced.[1][3] This technical guide provides an in-depth analysis of the current understanding of Gb4 as an essential co-receptor for B19V, focusing on its critical role in post-internalization steps of the viral life cycle. The interaction is uniquely modulated by pH, a mechanism that prevents widespread viral binding to non-permissive tissues while facilitating endosomal escape within target cells.[1][3][4] This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways to support further research and the development of novel antiviral strategies.

The Evolving Paradigm of Parvovirus B19 Cellular Entry

The initial hypothesis positioning Gb4 as the primary receptor for B19V was based on the virus's ability to agglutinate human erythrocytes, which express high levels of Gb4, and the resistance of individuals lacking Gb4 (p phenotype) to B19V infection.[2][3] However, the ubiquitous expression of Gb4 throughout various tissues did not align with the virus's narrow tropism for erythroid progenitors.[5]

Subsequent research has redefined the roles of the viral capsid proteins and cellular receptors in B19V entry. The VP1 unique region (VP1u) contains the receptor-binding domain that interacts with a yet-to-be-fully-identified cognate receptor (VP1uR) on erythroid progenitor cells, mediating the initial attachment and internalization at neutral pH.[1][5][6] Gb4, while not essential for the initial binding to these target cells, plays an indispensable role at a post-internalization stage, facilitating the escape of the virus from the endosomal compartment.[1][3][7]

In contrast, during transmission through the respiratory tract, B19V exploits the acidic environment of the nasal mucosa to interact with Gb4 on epithelial cells, leading to transcytosis and entry into the bloodstream.[8][9] This dual-receptor and pH-dependent strategy allows the virus to navigate different biological barriers and efficiently reach its primary replication sites.

Quantitative Analysis of the B19V-Gb4 Interaction

The interaction between Parvovirus B19 and globotetraosylceramide is critically dependent on pH. The following tables summarize quantitative data from key experimental findings that elucidate the nature of this interaction.

Table 1: pH-Dependent Binding of Parvovirus B19 to Human Red Blood Cells (RBCs)

| pH | Relative B19V Binding to RBCs (Log10 Scale) | Reference |

| 7.4 | Background Level | [1] |

| 6.3 | > 2 (Log10 increase) | [1] |

| 5.5 | Peak Binding | [1] |

Table 2: Inhibition of B19V Hemagglutination by Soluble Glycosphingolipids

| Inhibitor (Glycosphingolipid) | Concentration for Inhibition | pH | Reference |

| Globotetraosylceramide (Gb4) | > 0.2–0.4 µM | 6.3 | [1] |

| Globotriaosylceramide (Gb3) | No significant inhibition | 6.3 | [1] |

Table 3: Quantification of B19V Attachment to UT7/Epo WT and Gb4 KO Cells

| Cell Type | Condition | Relative B19V Attachment | Reference |

| UT7/Epo WT | Neutral pH (7.4) | Baseline | [1] |

| UT7/Epo WT | Acidic pH (6.3) | Significantly Increased | [1] |

| UT7/Epo Gb4 KO | Neutral pH (7.4) | Baseline | [1] |

| UT7/Epo Gb4 KO | Acidic pH (6.3) | No Significant Increase | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction between Parvovirus B19 and globotetraosylceramide.

Hemagglutination (HA) and Hemagglutination Inhibition (HI) Assays

These assays are fundamental for assessing the ability of B19V to bind to Gb4 on the surface of red blood cells and for quantifying the inhibitory effects of soluble Gb4.

Protocol for Hemagglutination Assay:

-

Prepare a 0.5% suspension of human red blood cells (RBCs) in a phosphate-buffered saline (PiBS) solution at various pH values (e.g., ranging from 8.5 to 5.5).

-

Serially dilute the B19V stock in the corresponding pH-adjusted PiBS.

-

In a V-bottom 96-well plate, mix 50 µL of each virus dilution with 50 µL of the 0.5% RBC suspension.

-

Incubate the plate at 4°C for 2-4 hours.

-

Observe the wells for hemagglutination. A mat of RBCs covering the bottom of the well indicates positive hemagglutination, while a tight button of RBCs at the bottom indicates a negative result. The HA titer is the reciprocal of the highest virus dilution that causes complete hemagglutination.

Protocol for Hemagglutination Inhibition Assay:

-

Pre-incubate a constant amount of B19V (typically 4 HA units) with serial dilutions of soluble Gb4 or a control glycosphingolipid (like Gb3) for 1 hour at a specific pH (e.g., 6.3).[1]

-

Add 50 µL of a 0.5% RBC suspension to each well.

-

Incubate and read the results as described for the HA assay. The HI titer is the highest dilution of the inhibitor that prevents hemagglutination.

Quantitative PCR (qPCR) for Virus Binding and Internalization

qPCR is a highly sensitive method to quantify the amount of viral DNA bound to or internalized into cells.

Protocol for Virus Binding Assay:

-

Seed wild-type (WT) and Gb4 knockout (KO) cells (e.g., UT7/Epo) in appropriate culture vessels.

-

Pre-chill the cells to 4°C to prevent internalization.

-

Incubate the cells with a known quantity of B19V (e.g., 10^4 genome equivalents/cell) for 1 hour at 4°C at different pH values (e.g., 7.4 and 6.3).[1]

-

Wash the cells extensively with cold PBS at the corresponding pH to remove unbound virus.

-

Extract total DNA from the cells using a commercial kit.

-

Quantify the B19V DNA using qPCR with primers specific for the B19V genome.[10][11]

Protocol for Virus Internalization Assay:

-

Perform the initial binding step as described above.

-

Shift the temperature to 37°C to allow for internalization for a specific period (e.g., 1 hour).

-

Wash the cells with a neutral pH buffer (e.g., PBS pH 7.4) to detach non-internalized capsids.[1][9] Some protocols may include a trypsinization step to further remove surface-bound viruses.

-

Extract cellular DNA and perform qPCR to quantify the internalized viral genomes.

Immunofluorescence Microscopy

This technique allows for the visualization of viral particles within cells and their colocalization with cellular compartments.

Protocol for Detecting Internalized B19V:

-

Grow cells on coverslips.

-

Infect the cells with B19V under the desired conditions (e.g., different pH values, time points).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) if intracellular targets are to be stained.

-

Incubate with a primary antibody specific for B19V capsids (e.g., monoclonal antibody 860-55D).[8][9]

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides and visualize using a confocal or fluorescence microscope.

Signaling and Trafficking Pathways

The interaction of Parvovirus B19 with its receptors initiates a cascade of events leading to cellular entry and trafficking. The pathways differ significantly between epithelial and erythroid progenitor cells.

B19V Entry and Transcytosis in Epithelial Cells

In the acidic environment of the upper respiratory tract, B19V directly engages with Gb4 on the surface of ciliated epithelial cells. This interaction triggers a clathrin-independent, dynamin-dependent endocytosis, leading to transcytosis of the virus across the epithelial barrier into the bloodstream.[8][9]

References

- 1. Human parvovirus B19 interacts with globoside under acidic conditions as an essential step in endocytic trafficking | PLOS Pathogens [journals.plos.org]

- 2. Human Parvovirus B19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human parvovirus B19 interacts with globoside under acidic conditions as an essential step in endocytic trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Globoside Is an Essential Intracellular Factor Required for Parvovirus B19 Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Receptor-Binding Domain in the VP1u Region of Parvovirus B19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Globoside and the mucosal pH mediate parvovirus B19 entry through the epithelial barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Interaction of Parvovirus B19 with Human Erythrocytes Alters Virus Structure and Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Keeping Pace with Parvovirus B19 Genetic Variability: a Multiplex Genotype-Specific Quantitative PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Globotetraosylceramide (Gb4) in Cell Adhesion and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Globotetraosylceramide (Gb4), a neutral glycosphingolipid, is a critical component of the plasma membrane, where it plays a multifaceted role in mediating cell adhesion and initiating intracellular signaling cascades. Predominantly located within specialized membrane microdomains known as lipid rafts, Gb4 acts as a receptor for various extracellular ligands, including bacterial toxins, and participates in complex carbohydrate-carbohydrate interactions that govern cell-cell recognition. Furthermore, Gb4 has been shown to directly interact with and modulate the activity of key signaling receptors, such as the Epidermal Growth Factor Receptor (EGFR), thereby influencing fundamental cellular processes like proliferation, differentiation, and migration. This technical guide provides an in-depth exploration of the functions of Gb4, detailing the molecular mechanisms of its involvement in cell adhesion and signaling, summarizing key quantitative data, and providing comprehensive experimental protocols for its study.

Introduction

Glycosphingolipids (GSLs) are integral components of the eukaryotic cell membrane, contributing to its structural integrity and acting as key players in a myriad of cellular processes. Among the diverse family of GSLs, globotetraosylceramide (Gb4), also known as the P antigen, has emerged as a molecule of significant interest due to its dynamic involvement in cell adhesion and signal transduction. Structurally, Gb4 consists of a ceramide lipid anchor linked to a neutral tetrasaccharide chain (GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer). Its expression is developmentally regulated and has been implicated in various physiological and pathological conditions, including embryogenesis, immune responses, and cancer progression.

This guide will delve into the core functions of Gb4, focusing on two primary areas: its role as a mediator of cell adhesion through both protein-glycolipid and carbohydrate-carbohydrate interactions, and its function as a modulator of transmembrane signaling pathways.

Globotetraosylceramide in Cell Adhesion

Gb4-mediated cell adhesion is a crucial process in tissue organization and cellular communication. This occurs through two principal mechanisms: acting as a receptor for extracellular proteins and engaging in direct interactions with other glycans on adjacent cells.

Gb4 as a Receptor

Gb4 serves as a specific cell-surface receptor for a variety of exogenous and endogenous ligands. A notable example is its role as the primary receptor for the Shiga toxin variant Stx2e, produced by certain strains of Escherichia coli.[1][2] The binding of the B-subunit of Stx2e to Gb4 initiates the endocytosis of the toxin, leading to subsequent cellular pathology.[1]

Carbohydrate-Carbohydrate Interactions

A fascinating aspect of Gb4-mediated adhesion is its ability to engage in direct, specific interactions with other glycosphingolipids on opposing cells. This "carbohydrate-carbohydrate" recognition is a fundamental mechanism for cell-cell adhesion, particularly during embryonic development.[3] For instance, human embryonal carcinoma cells exhibit strong adhesion to surfaces coated with Gb4, a process mediated by the interaction between Gb4 and another glycosphingolipid, lactoneotetraosylceramide (nLc4), expressed on the cell surface.[3] This interaction is not merely adhesive but also triggers intracellular signaling events.[3]

Globotetraosylceramide in Cell Signaling

Beyond its role in physical cell adhesion, Gb4 is an active participant in the regulation of intracellular signaling pathways. Its localization within lipid rafts provides a platform for the assembly and modulation of signaling complexes.[4][5]

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

A significant body of evidence points to the role of Gb4 in modulating the activity of Receptor Tyrosine Kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR). Gb4 has been shown to directly interact with EGFR, promoting its activation and subsequent downstream signaling through the ERK/MAPK pathway.[6] This interaction enhances cancer cell proliferation, highlighting Gb4 as a potential therapeutic target.[6] The depletion of GSLs, including Gb4, leads to a significant reduction in cell proliferation and suppresses the activation of the EGFR-induced ERK pathway.[6]

T-Cell Receptor Signaling

Integrative network analysis has revealed an association between Gb4 levels and the T-cell receptor signaling pathway.[7] This suggests a potential regulatory role for Gb4 in immune cell function, possibly in processes like antigen presentation and T-cell activation.[7]

Signal Transduction Following Cell Adhesion

The adhesion of cells via Gb4-nLc4 carbohydrate-carbohydrate interactions is not a passive event but actively initiates intracellular signaling cascades. This adhesion has been demonstrated to induce the enhanced activity of the transcription factors AP1 and CREB, which are key regulators of gene expression involved in cell growth and differentiation.[3]

Quantitative Data on Gb4 Interactions

The binding affinity of Gb4 to its various partners is a critical determinant of its biological function. While quantitative data for all interactions are not available, studies on Shiga toxins provide some insight.

| Interacting Molecule | Gb4-Containing Environment | Reported Affinity/Binding Characteristics | Citation |

| Shiga toxin 1 (Stx1) | In the presence of phosphatidylcholine and cholesterol | Nanomolar affinity (apparent Kd) | [8] |

| Shiga toxin 2 (Stx2) | In the presence of phosphatidylcholine and cholesterol | Nanomolar affinity (apparent Kd) | [8] |

| Shiga toxin 2e (Stx2e) | Not specified | Preferential binding to Gb4 over Gb3 | [1][2] |

| Epidermal Growth Factor Receptor (EGFR) | Not specified | Direct interaction demonstrated, but specific Kd not reported | [6] |

| Lactoneotetraosylceramide (nLc4) | Not specified | Specific carbohydrate-carbohydrate interaction demonstrated, but specific Kd not reported | [3] |

Note: The determination of the precise dissociation constants (Kd) for Gb4-EGFR and Gb4-nLc4 interactions requires further investigation using techniques such as surface plasmon resonance or isothermal titration calorimetry.

Experimental Protocols

A variety of experimental techniques are employed to study the role of Gb4 in cell adhesion and signaling. Detailed protocols for key methodologies are provided below.

Analysis of Globotetraosylceramide

Objective: To separate and visualize Gb4 from a total lipid extract.

Materials:

-

Silica (B1680970) gel 60 TLC plates

-

Developing solvent: Chloroform/Methanol (B129727)/0.2% aqueous CaCl2 (60:40:9, v/v/v)

-

Orcinol-sulfuric acid spray reagent (0.2% orcinol (B57675) in 2N H2SO4)

-

Glass TLC developing tank

-

Heating plate

Procedure:

-

Spot the purified GSL extract onto the origin of a silica gel 60 TLC plate.

-

Allow the spots to dry completely.

-

Place the TLC plate in a developing tank pre-equilibrated with the developing solvent.

-

Allow the solvent front to migrate to the top of the plate.

-

Remove the plate from the tank and allow it to air dry completely in a fume hood.

-

Spray the plate evenly with the orcinol-sulfuric acid reagent.

-

Heat the plate on a hot plate at approximately 100°C for 5-10 minutes until distinct purple spots, indicative of neutral GSLs like Gb4, appear.

-

Document the results by scanning or photography.

Objective: To quantify the amount of Gb4 in a sample.

Materials:

-

HPLC system with a fluorescence detector

-

Normal-phase silica column

-

Solvent A: Acetonitrile

-

Solvent B: 50 mM ammonium (B1175870) formate, pH 4.4

-

Fluorescent labeling agent (e.g., anthranilic acid)

-

Ceramide glycanase

Procedure:

-

Extract total lipids from the cell or tissue sample.

-

Release the oligosaccharide chains from the GSLs by enzymatic digestion with ceramide glycanase.

-

Label the released glycans with a fluorescent tag (e.g., anthranilic acid).

-

Remove excess fluorescent label by solid-phase extraction.

-

Inject the labeled glycan mixture onto the HPLC system.

-

Elute the glycans using a gradient of Solvent A and Solvent B.

-

Detect the fluorescently labeled glycans using a fluorescence detector.

-

Identify the Gb4 peak by comparing its retention time to that of a known Gb4 standard.

-

Quantify the amount of Gb4 by integrating the peak area and comparing it to a standard curve.

Objective: To confirm the identity and determine the ceramide composition of Gb4.

Materials:

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS/MS)

-

Appropriate matrix (for MALDI-TOF) or solvent system (for ESI)

Procedure:

-

Isolate the GSL fraction containing Gb4, typically from a TLC plate band or HPLC fraction.

-

Prepare the sample for mass spectrometry according to the instrument's requirements.

-

Acquire the mass spectrum in the appropriate mass range for Gb4.

-

Identify the molecular ions corresponding to Gb4 with different ceramide compositions.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns characteristic of the Gb4 glycan and ceramide moieties.

Cell Adhesion Assays

Objective: To quantify the adhesion of cells to a Gb4-coated surface.

Materials:

-

96-well microtiter plates

-

Purified Gb4

-

Cell line of interest (e.g., human embryonal carcinoma cells)

-

Bovine Serum Albumin (BSA) for blocking

-

Calcein-AM or other fluorescent cell viability dye

-

Fluorescence plate reader

Procedure:

-

Coat the wells of a 96-well plate with a solution of purified Gb4 in methanol and allow the solvent to evaporate, leaving a thin layer of Gb4.

-

Wash the wells with PBS to remove any unbound Gb4.

-

Block non-specific binding sites by incubating the wells with a solution of 1% BSA in PBS for 1 hour at 37°C.

-

Label the cells to be tested with Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in serum-free medium and add them to the Gb4-coated and control (BSA-coated) wells.

-

Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Calculate the percentage of adherent cells by comparing the fluorescence in Gb4-coated wells to the initial fluorescence of the added cells.

Signaling Pathway Analysis

Objective: To determine the effect of Gb4 on EGFR phosphorylation.

Materials:

-

Cell line expressing EGFR (e.g., A431)

-

Purified Gb4

-

Serum-free cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture cells to near confluence and then serum-starve them overnight.

-

Treat the cells with purified Gb4 (resuspended in medium) for various time points. Include a positive control (EGF treatment) and a negative control (vehicle treatment).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then probe with the anti-phospho-EGFR antibody.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-EGFR antibody to normalize for protein loading.

-

Quantify the band intensities to determine the change in EGFR phosphorylation in response to Gb4 treatment.

Objective: To assess the activation of AP1 and CREB following Gb4-mediated cell adhesion.

Materials:

-

Cells adhering to Gb4-coated plates (from the adhesion assay)

-

Nuclear extraction kit

-

Antibodies for Western blotting: anti-phospho-c-Jun (a component of AP1), anti-total-c-Jun, anti-phospho-CREB, anti-total-CREB

-

Western blotting equipment

Procedure:

-

Following the Gb4-dependent cell adhesion assay, lyse the adherent cells and prepare nuclear extracts using a commercial kit.

-

Perform Western blotting on the nuclear extracts as described in the EGFR activation assay protocol.

-

Probe the membranes with antibodies against the phosphorylated (active) forms of c-Jun and CREB.

-

Normalize the results by probing for the total levels of c-Jun and CREB.

-

Quantify the changes in phosphorylation to determine the activation of these transcription factors.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows involving Gb4 are provided below using Graphviz (DOT language).

Caption: Gb4 directly interacts with EGFR within lipid rafts, promoting its activation and downstream signaling through the Ras-Raf-MEK-ERK pathway, ultimately leading to enhanced cell proliferation.

Caption: Carbohydrate-carbohydrate interaction between Gb4 on one cell and nLc4 on an adjacent cell mediates cell-cell adhesion, which in turn activates intracellular signaling pathways leading to the activation of transcription factors AP1 and CREB.

Caption: Workflow for a quantitative cell adhesion assay to measure the binding of fluorescently labeled cells to a Gb4-coated surface.

Conclusion

Globotetraosylceramide is a dynamic and functionally significant glycosphingolipid that plays a central role in orchestrating cell adhesion and modulating key signaling pathways. Its ability to act as both a receptor and a direct participant in carbohydrate-mediated cell-cell recognition underscores its importance in a wide range of biological processes. The direct interaction of Gb4 with EGFR and its influence on the T-cell receptor signaling pathway highlight its potential as a therapeutic target in cancer and immune-related disorders. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of Gb4 biology and harness its potential for therapeutic intervention. Future research focused on elucidating the precise biophysical parameters of Gb4 interactions and its intricate regulatory networks will undoubtedly open new avenues for understanding and treating a variety of human diseases.

References

- 1. Surface plasmon resonance (SPR) analysis of binding interactions of proteins in inner-ear sensory epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterizing carbohydrate-protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Determinants of Epidermal Growth Factor Binding: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Presence of EGF ligand restricts the binding ability of EgB4 nanobody to EGFR extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Globoside (Gb4) promotes activation of ERK by interaction with the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of binding affinity of glyconanomaterials with lectins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Globotetraosylceramide in Porcine Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Globotetraosylceramide (Gb4), also known as globoside (B1172493), is a neutral glycosphingolipid present on the outer leaflet of the plasma membrane in porcine cells. It plays a crucial role in various cellular processes, including cell recognition, adhesion, and signaling. Furthermore, Gb4 and its precursor, globotriaosylceramide (Gb3), are significant as receptors for bacterial toxins, such as Shiga toxins, and are implicated in the context of xenotransplantation. Understanding the biosynthesis of Gb4 in porcine cells is therefore of great interest for both basic research and the development of therapeutic strategies. This technical guide provides an in-depth overview of the Gb4 biosynthesis pathway in porcine cells, detailing the key enzymatic steps, and presenting relevant experimental protocols and data.

The Core Biosynthesis Pathway of Globotetraosylceramide

The synthesis of globotetraosylceramide is a stepwise enzymatic process that occurs primarily in the Golgi apparatus. The pathway begins with the synthesis of ceramide in the endoplasmic reticulum, which is then transported to the Golgi. A series of glycosyltransferases sequentially add sugar moieties to the ceramide backbone, ultimately forming Gb4.

The core pathway involves the following steps:

-

Ceramide , a lipid molecule composed of sphingosine (B13886) and a fatty acid, serves as the initial substrate.

-

Glucosylceramide synthase (UGCG) transfers a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide (GlcCer) .

-

Lactosylceramide synthase (B4GALT5) adds a galactose molecule from UDP-galactose to GlcCer, resulting in the formation of lactosylceramide (LacCer) .

-

Globotriaosylceramide synthase (A4GALT) , also known as Gb3 synthase, transfers a galactose molecule in an α-1,4 linkage from UDP-galactose to LacCer, producing globotriaosylceramide (Gb3) . The gene encoding this enzyme, A4GALT, has been identified in pigs.

-

Globotetraosylceramide synthase (B3GALNT1) , also known as globoside synthase, completes the pathway by adding an N-acetylgalactosamine residue from UDP-N-acetylgalactosamine to Gb3, forming the final product, globotetraosylceramide (Gb4) .

This sequential enzymatic cascade is fundamental for the production of globo-series glycosphingolipids in porcine cells.

An In-depth Technical Guide to the Expression Levels of Globotetraosylceramide in Porcine Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of globotetraosylceramide (Gb4), a critical glycosphingolipid, across various porcine tissues. Understanding the distribution and concentration of Gb4 is paramount for research in areas such as infectious diseases, particularly edema disease in swine, and for the development of targeted therapeutics. This document details the quantitative distribution of Gb4, outlines the experimental protocols for its analysis, and illustrates the key signaling pathways it modulates.

Data Presentation: Quantitative and Semi-Quantitative Expression of Globotetraosylceramide (Gb4) in Porcine Tissues

Globotetraosylceramide (Gb4), also known as the primary receptor for Shiga toxin 2e (Stx2e), exhibits a differential expression pattern across various porcine tissues. The following table summarizes the semi-quantitative expression levels of Gb4 as determined by immunochemical solid-phase binding assays and mass spectrometry. Tissues are categorized into high, moderate, and low Gb4 content, providing a comparative view of its distribution.

| Tissue Category | Tissue/Organ | Semi-Quantitative Gb4 Expression | Dominant Gb4 Lipoforms (Ceramide Composition) |

| High Content | Small Intestine (Ileum) | High | Sphingosine (d18:1) with C16:0, C22:0, or C24:1/C24:0 fatty acids |

| Kidney (Pelvis) | High | Sphingosine (d18:1) with C16:0, C22:0, or C24:1/C24:0 fatty acids | |

| Whole Blood | High | Sphingosine (d18:1) with C16:0, C22:0, or C24:1/C24:0 fatty acids | |

| Moderate Content | Colon | Moderate | Sphingosine (d18:1) with C16:0, C22:0, or C24:1/C24:0 fatty acids |

| Small Intestine (Duodenum) | Moderate | Sphingosine (d18:1) with C16:0, C22:0, or C24:1/C24:0 fatty acids | |

| Small Intestine (Jejunum) | Moderate | Sphingosine (d18:1) with C16:0, C22:0, or C24:1/C24:0 fatty acids | |

| Spleen | Moderate | Not specified in detail | |

| Stomach | Moderate | Not specified in detail | |

| Lung | Moderate | Not specified in detail | |

| Heart | Moderate | Not specified in detail | |

| Low Content | Kidney (Cortex) | Low | Sphingosine (d18:1) with C16:0, C22:0, or C24:1/C24:0 fatty acids |

| Cerebrum | Low | Sphingosine (d18:1) with C16:0, C22:0, or C24:1/C24:0 fatty acids | |

| Cerebellum | Low | Sphingosine (d18:1) with C16:0, C22:0, or C24:1/C24:0 fatty acids |

This data is based on a topographical atlas of Shiga toxin 2e receptor distribution in the tissues of weaned piglets, which serves as a proxy for Gb4 expression.[1]

Experimental Protocols

Accurate quantification and analysis of Gb4 in porcine tissues require robust and validated experimental protocols. Below are detailed methodologies for the extraction, separation, and quantification of glycosphingolipids, including Gb4.

Glycosphingolipid (GSL) Extraction from Porcine Tissues

This protocol outlines the steps for the efficient extraction of total GSLs from tissue samples.

Materials:

-

Porcine tissue sample

-

Homogenizer

-

Distilled water (dH2O)

-

Centrifuge

-

Glass vials

-

SpeedVac concentrator

Procedure:

-

Homogenization: Homogenize the porcine tissue sample in 4 volumes of ice-cold dH2O (e.g., 0.25 g of tissue in 1 mL of dH2O).

-

Initial Lysis: Transfer a known amount of the homogenate (e.g., 200 µL, equivalent to ~50 mg of tissue) to a glass vial. Add 1.2 mL of ice-cold methanol and mix thoroughly.

-

Lipid Extraction: Add 2 mL of chloroform to the mixture and mix well. Incubate the sample at 37°C for 1 hour with shaking.

-

Further Extraction: Add an additional 1 mL of methanol and mix. Centrifuge the sample at 1,000 x g for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a new glass vial.

-

Pellet Re-extraction: Add 2 mL of a chloroform/methanol/dH2O mixture (1:2:0.8, v/v/v) to the remaining pellet. Incubate at 37°C for 2 hours with shaking.

-

Final Supernatant Collection: Centrifuge the sample at 1,000 x g for 10 minutes and collect the supernatant. Pool this supernatant with the one from step 5.

-

Drying: Evaporate the pooled supernatant to dryness using a SpeedVac concentrator.

Separation of Neutral Glycosphingolipids (including Gb4)

This protocol describes the separation of neutral GSLs from the total lipid extract using anion-exchange chromatography.

Materials:

-

Dried total lipid extract

-

Anion-exchange cartridges (e.g., OASIS MAX)

-

Methanol

-

Distilled water (dH2O)

-

SpeedVac concentrator

Procedure:

-

Sample Reconstitution: Dissolve the dried lipid extract in 2 mL of methanol.

-

Aqueous Dilution: Add 2 mL of dH2O to the reconstituted sample.

-

Cartridge Application: Apply the diluted sample to a pre-conditioned anion-exchange cartridge.

-

Washing Steps:

-

Wash the cartridge with 1 mL of methanol/dH2O (1:1, v/v).

-

Wash the cartridge with 1 mL of dH2O.

-

-

Elution of Neutral GSLs: Elute the neutral GSLs (including Gb4) with 1 mL of methanol.

-

Drying: Dry the eluted neutral GSL fraction using a SpeedVac concentrator. The sample is now ready for downstream analysis.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC) Overlay Assay

This method allows for the semi-quantitative analysis of Gb4 by separating the neutral GSL fraction on an HPTLC plate and detecting Gb4 using a specific antibody or toxin.

Materials:

-

Dried neutral GSL fraction

-

HPTLC plates (Silica gel 60)

-

Developing solvent (e.g., chloroform/methanol/water in appropriate ratios)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-Gb4) or labeled Stx2e

-

Secondary antibody (if required)

-

Detection reagent (e.g., chemiluminescent substrate)

-

Imaging system

Procedure:

-

Sample Application: Dissolve the dried neutral GSL fraction in a small volume of chloroform/methanol (2:1, v/v) and spot it onto the HPTLC plate.

-

Chromatography: Develop the plate in a sealed chamber containing the developing solvent until the solvent front reaches the desired height.

-

Plate Drying: Remove the plate from the chamber and dry it completely.

-

Blocking: Block the plate with a blocking buffer for 1 hour to prevent non-specific binding.

-

Primary Incubation: Incubate the plate with a solution containing the primary antibody or labeled Stx2e overnight at 4°C.

-

Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Secondary Incubation (if applicable): If an unlabeled primary antibody was used, incubate the plate with a suitable labeled secondary antibody for 1 hour at room temperature.

-

Detection: After final washing steps, apply the detection reagent and capture the signal using an appropriate imaging system. The intensity of the spot corresponding to Gb4 provides a semi-quantitative measure of its abundance.

Mandatory Visualizations

Experimental Workflow for Gb4 Analysis

Caption: Workflow for the extraction and analysis of Gb4 from porcine tissues.

Shiga Toxin 2e (Stx2e) Signaling Pathway via Gb4 Receptor

Caption: Stx2e signaling cascade initiated by binding to the Gb4 receptor.

References

Globotetraosylceramide: A Key Modulator of the Immune Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Globotetraosylceramide (Gb4), a neutral glycosphingolipid found in the cell membranes of various immune cells, is emerging as a critical player in the regulation of both innate and adaptive immunity. Composed of a ceramide lipid tail attached to a tetrasaccharide head group (GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer), Gb4's strategic location on the cell surface positions it to interact with a variety of signaling molecules, thereby influencing a cascade of immune responses. This technical guide provides a comprehensive overview of the current understanding of Gb4's involvement in the immune system, with a focus on its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Gb4-mediated pathways.

Data Presentation: Quantitative Effects of Globotetraosylceramide in the Immune Response

The following tables summarize key quantitative data regarding the expression and immunomodulatory effects of globotetraosylceramide and its precursor, globotriaosylceramide (Gb3).

| Table 1: Upregulation of Globosides in Human Macrophages During Inflammatory Resolution | |

| Lipid Species | Fold Change (16h post-LPS stimulation) |

| Globotriaosylceramide (Gb3) d18:1/16:0 | > 4.0[1] |

| Globotetraosylceramide (Gb4) d18:1/16:0 | > 3.0[1] |

| This data is derived from a lipidomics analysis of primary human macrophages stimulated with lipopolysaccharide (LPS). The resolution phase of the inflammatory response is characterized by a significant increase in globoside (B1172493) levels. |

| Table 2: Effect of Globotetraosylceramide on Cytokine Production (Illustrative) | | | :--- | :--- | :--- | | Immune Cell Type | Stimulus | Effect of Gb4 Treatment | | Human Monocytic Cells | TNF-α | Upregulation of CCL4 mRNA (fold change: 69.5 ± 3.5) and protein (concentration: 277.8 ± 13.53 pg/mL)[2] | | Human Adipocytes | TNF-α | Transient increase in IL-6 mRNA (75-fold at 2h)[3] | | Human Alveolar Macrophages | LPS | Suppression of IL-6 production[4] | | This table presents illustrative data from studies investigating the impact of stimuli that can be modulated by Gb4 on cytokine production. Direct quantitative data on the effect of Gb4 on a wide range of cytokines is an active area of research. | |

Signaling Pathways Involving Globotetraosylceramide

Globotetraosylceramide is implicated in several key signaling pathways that govern immune cell function. Its ability to modulate these pathways highlights its potential as a therapeutic target.

Negative Regulation of TLR4 Signaling

A critical role of Gb4 is its ability to negatively regulate the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent pro-inflammatory response. Gb4 has been shown to directly bind to the TLR4-MD-2 complex, competitively inhibiting the binding of LPS. This interaction attenuates the downstream signaling cascade, leading to a dampened inflammatory response.

References

- 1. Immunolipidomics Reveals a Globoside Network During the Resolution of Pro-Inflammatory Response in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TNF-α Drives the CCL4 Expression in Human Monocytic Cells: Involvement of the SAPK/JNK and NF-κB Signaling Pathways | Cell Physiol Biochem [cellphysiolbiochem.com]

- 3. Acute and prolonged effects of TNF-alpha on the expression and secretion of inflammation-related adipokines by human adipocytes differentiated in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interleukin-4 downregulates interleukin-6 production by human alveolar macrophages at protein and mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Globoside in Porcine Erythrocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Globoside (B1172493), a type of glycosphingolipid, is a significant component of the erythrocyte membrane in many species, including pigs. Its discovery and characterization have been pivotal in understanding the complex landscape of cell surface antigens and their biological roles. This technical guide provides a comprehensive overview of the history of globoside discovery in porcine erythrocytes, detailed experimental protocols from seminal studies, quantitative data on its composition, and an exploration of its known biological functions.

Historical Discovery and Key Milestones

The term "globoside" was first coined in the early 1950s by Yamakawa and Suzuki to describe a major glycosphingolipid isolated from human erythrocytes, so named because of its tendency to form a globular precipitate.[1][2] While much of the initial research focused on human red blood cells, subsequent investigations into the comparative biochemistry of erythrocyte membranes led to the identification and characterization of similar globo-series glycolipids in other species.

The presence of globoside-like structures in porcine erythrocytes was investigated through the 1960s and 1970s. A notable early study by Nelson in 1967 provided a general characterization of the neutral lipids in the erythrocytes of several mammals, including pigs, laying the groundwork for more specific glycolipid analysis.[3] A 1973 paper by Pinteric, Tinker, and Wei explicitly refers to "Pig Erythrocyte Globoside," indicating that by this time, the presence of globoside in porcine red blood cells was established and being actively studied for its physicochemical properties.[4]

Later studies in the 1980s and 1990s further refined the understanding of the glycosphingolipid profile of porcine erythrocytes. A significant contribution came from the work of Sako and colleagues in 1990, who isolated and characterized two glycosphingolipids with human blood group A and H antigenicity from porcine erythrocyte membranes.[5][6] These antigens are structurally related to globoside, belonging to the globo-series of glycolipids. This research highlighted the presence of globo-series structures on pig red blood cells and provided quantitative data on their abundance.

Quantitative Data on Glycosphingolipids in Porcine Erythrocytes

Several studies have provided quantitative data on the composition of glycosphingolipids in porcine erythrocytes. The following tables summarize key findings from the literature.

Table 1: Abundance of Blood Group Active Glycosphingolipids in Porcine Erythrocytes

| Glycosphingolipid | Yield (% of Total Neutral Glycolipids) |

| Blood Group A Antigenic Glycolipid | ~ 0.2% |

| Blood Group H Antigenic Glycolipid | ~ 0.1% |

Source: Sako et al., 1990[5]

Table 2: Fatty Acid Composition of Globoside from Porcine Erythrocytes

| Fatty Acid Type | Percentage |

| Normal Fatty Acids | 75% |

| 2-Hydroxy Fatty Acids | 25% |

Source: Sako et al., 1990 (for the A antigen)[5]

Table 3: Major Gangliosides in Porcine Erythrocyte Membranes

| Ganglioside | Concentration (µg/g dry erythrocyte stroma) |

| GM3(NeuAc) | 16 ± 2 |

| GM3(NeuGc) | 304 ± 42 |

| GD3(NeuAc) | 30 ± 3 |

| GD3(NeuGc) | 240 ± 26 |

Source: Suzuki et al., 1985

Experimental Protocols

This section details the methodologies employed in the historical and key studies for the isolation and characterization of globoside from porcine erythrocytes.

Extraction of Glycolipids from Porcine Erythrocytes

The foundational step in studying globoside is its extraction from the erythrocyte membrane. The following is a generalized protocol based on methods from the 1970s and 1980s.

Experimental Workflow for Glycolipid Extraction

Caption: Workflow for the extraction of crude lipids from porcine erythrocytes.

Protocol:

-

Preparation of Erythrocyte Stroma:

-

Porcine red blood cells are washed multiple times with isotonic saline solution to remove plasma proteins and buffy coat.

-

The washed erythrocytes are then subjected to hypotonic lysis by suspending them in a large volume of cold, dilute buffer (e.g., phosphate (B84403) buffer).

-

The resulting cell lysate is centrifuged at high speed to pellet the erythrocyte membranes, also known as stroma or ghosts. The supernatant (hemolysate) is discarded. This process is repeated until the stroma is free of hemoglobin.

-

-

Solvent Extraction:

-

The packed erythrocyte stroma is extracted with a mixture of chloroform and methanol, typically in a 2:1 (v/v) ratio. The mixture is homogenized and allowed to stand for several hours or overnight to ensure complete lipid extraction.

-

The mixture is then filtered to remove the denatured protein precipitate.

-

The resulting filtrate contains the crude lipid extract.

-

Isolation and Purification of Globoside

The crude lipid extract contains a complex mixture of phospholipids, neutral lipids, and glycosphingolipids. Globoside is then isolated through chromatographic techniques.

Experimental Workflow for Globoside Isolation

References

- 1. Structure and function of glycosphingolipids and sphingolipids: Recollections and future trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Composition of neutral lipids from erythrocytes of common mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tubular structures formed by pig erythrocyte globoside in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human blood group glycosphingolipids of porcine erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycosphingolipids of porcine blood: human blood group A and H antigens with type 1 chain in erythrocytes and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Subtleties: A Technical Guide to the Structural Differences Between Porcine and Human Globotetraosylceramide

For Immediate Release

This technical guide provides a comprehensive analysis of the structural distinctions between porcine and human globotetraosylceramide (Gb4), a critical glycosphingolipid involved in various cellular processes. This document is intended for researchers, scientists, and drug development professionals engaged in fields where understanding these species-specific differences is paramount, such as xenotransplantation, infectious disease, and cancer biology.

Globotetraosylceramide, a major neutral glycosphingolipid found on the outer leaflet of cell membranes, plays a crucial role in cell recognition, adhesion, and signaling. While the core glycan structure of Gb4 is conserved between humans and pigs, significant variations exist in the lipid component, the ceramide, which can have profound implications for its biological function. This guide delves into these structural nuances, providing quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Core Structural Differences: A Focus on the Ceramide Moiety

The fundamental structure of globotetraosylceramide consists of a tetrasaccharide chain (GalNAcβ1-3Galα1-4Galβ1-4Glc) linked to a ceramide backbone. The primary structural divergence between porcine and human Gb4 lies within the fatty acid composition of this ceramide.

Quantitative Analysis of Fatty Acid Composition

Porcine Gb4 is notably enriched in very-long-chain saturated fatty acids (VLCFAs) and their 2-hydroxylated counterparts. In contrast, human Gb4, while also featuring long-chain fatty acids, exhibits a different distribution and a lower prevalence of hydroxylated forms. The following table summarizes the representative fatty acid compositions, compiled from various analytical studies.

| Fatty Acid | Porcine Gb4 (Relative Abundance) | Human Gb4 (Relative Abundance) |

| Palmitic acid (C16:0) | Low | Present |

| Stearic acid (C18:0) | Low | Present |

| Behenic acid (C22:0) | High | Present |

| Lignoceric acid (C24:0) | High | High |

| Nervonic acid (C24:1) | Low | Present |

| 2-hydroxy behenic acid (hC22:0) | Present | Low/Absent |

| 2-hydroxy lignoceric acid (hC24:0) | High | Low/Absent |

Note: Relative abundance is a qualitative summary from multiple sources and can vary based on tissue type and analytical methodology.

Experimental Protocols for Structural Elucidation

The characterization of Gb4 structure relies on a combination of chromatographic and spectrometric techniques. Below are detailed methodologies for the key experiments cited in the analysis of porcine and human Gb4.

High-Performance Thin-Layer Chromatography (HPTLC) for Neutral Glycosphingolipid Separation

HPTLC is a powerful technique for the separation of complex lipid mixtures, including neutral glycosphingolipids like Gb4.[1][2][3]

Methodology:

-

Sample Preparation: Extract total lipids from the biological sample (e.g., erythrocyte ghosts, tissues) using a chloroform:methanol (B129727) solvent system. Purify the neutral glycosphingolipid fraction by methods such as DEAE-Sephadex chromatography followed by mild alkaline hydrolysis to remove glycerophospholipids.

-

Plate Preparation: Use high-performance silica (B1680970) gel 60 plates. Pre-wash the plates by developing them in the chromatography solvent system to remove impurities.

-

Sample Application: Apply the extracted neutral glycosphingolipid samples and appropriate standards (e.g., purified porcine and human Gb4) as narrow bands onto the HPTLC plate using a microsyringe or an automated applicator.

-

Chromatographic Development: Place the plate in a developing chamber saturated with a solvent system suitable for neutral glycosphingolipids, such as chloroform:methanol:water (65:25:4, v/v/v). Allow the solvent front to migrate to the desired height.

-

Visualization: After drying the plate, visualize the separated lipids by spraying with a reagent such as orcinol-sulfuric acid and heating. Glycosphingolipids will appear as purplish-blue bands.

-

Analysis: Compare the migration distance (Rf value) of the sample bands to those of the standards to identify Gb4. Densitometry can be used for semi-quantitative analysis.

Workflow for HPTLC Analysis of Gb4

Caption: Workflow for the separation and identification of Gb4 using HPTLC.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Structural Characterization

ESI-MS/MS is a highly sensitive and specific method for determining the molecular weight and obtaining detailed structural information about Gb4, including the fatty acid composition of the ceramide.[4][5][6]

Methodology:

-

Sample Preparation: Purified Gb4 fractions (obtained from HPTLC or other chromatographic methods) are dissolved in an appropriate solvent for infusion, typically methanol or a chloroform:methanol mixture.

-

Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography. Electrospray ionization (ESI) is used to generate multiply charged ions in the gas phase with minimal fragmentation.

-

Full Scan MS (MS1): A full scan mass spectrum is acquired to determine the molecular weights of the different Gb4 species present in the sample. The different fatty acyl variants will result in a cluster of peaks corresponding to their respective molecular weights.

-

Tandem MS (MS/MS): Precursor ions corresponding to specific Gb4 species are selected and subjected to collision-induced dissociation (CID).

-

Fragment Ion Analysis: The resulting fragment ions are analyzed. The fragmentation pattern provides information about the carbohydrate sequence (through glycosidic bond cleavages) and the composition of the ceramide (sphingoid base and fatty acid). The loss of the fatty acid as a ketene (B1206846) allows for its identification.

-

Data Interpretation: The masses of the precursor and fragment ions are used to deduce the exact structure of the different Gb4 isoforms.

Logical Flow for ESI-MS/MS Analysis of Gb4

Caption: Logical workflow for the structural elucidation of Gb4 using ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

1H and 13C NMR spectroscopy provides detailed information about the three-dimensional structure and anomeric linkages of the carbohydrate moiety of Gb4.[7][8][9]

Methodology:

-

Sample Preparation: A highly purified and salt-free sample of Gb4 is dissolved in an appropriate deuterated solvent (e.g., deuterated chloroform:methanol or DMSO-d6).

-

1D NMR Spectroscopy:

-

1H NMR: A one-dimensional proton NMR spectrum is acquired. This provides information on the number and chemical environment of the protons in the molecule. The anomeric protons of the sugar residues have characteristic chemical shifts that can be used to confirm the glycan structure.

-

13C NMR: A one-dimensional carbon-13 NMR spectrum is acquired. This provides information on the carbon skeleton of the molecule.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which helps in assigning the signals from individual sugar residues.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for determining the linkages between the sugar residues.

-

-

Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra are analyzed to confirm the sequence and linkage of the monosaccharides in the Gb4 glycan chain and to provide insights into its conformation.

NMR Analysis Strategy for Gb4

Caption: Strategy for the structural characterization of Gb4 using NMR spectroscopy.

Signaling Pathways Involving Globotetraosylceramide

The structural variations in Gb4 can influence its role in cellular signaling.

Gb4-Mediated Activation of the ERK Signaling Pathway

Recent studies have shown that Gb4 can promote the activation of the Extracellular signal-Regulated Kinase (ERK) pathway through a direct interaction with the Epidermal Growth factor Receptor (EGFR). This interaction enhances EGFR-induced signaling, leading to cell proliferation.

Signaling Pathway of Gb4-EGFR-ERK

Caption: Gb4 enhances EGF-induced ERK signaling through interaction with EGFR.

Gb4 as a Receptor for Porcine Edema Disease Toxin and Potential Downstream Signaling

The pig edema disease toxin, a variant of Shiga-like toxin 2 (Stx2e), preferentially binds to porcine Gb4.[10][11][12] This interaction is a critical step in the pathogenesis of edema disease in swine. While the precise downstream signaling cascade initiated by Stx2e binding to Gb4 is still under investigation, it is known that Shiga-like toxins can activate stress-activated protein kinase pathways, such as the p38 MAPK pathway, leading to cellular responses like apoptosis.

Binding of Pig Edema Disease Toxin to Porcine Gb4

Caption: Binding of pig edema disease toxin to porcine Gb4 and potential signaling.

Conclusion